molecular formula C30H32ClN3O8S B15164797 (-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide

(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide

Cat. No.: B15164797
M. Wt: 630.1 g/mol
InChI Key: NJXZWIIMWNEOGJ-UHFFFAOYSA-N
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Description

This compound, also known as SSR149415, is a pioneering selective and orally active nonpeptide antagonist of the vasopressin V1b receptor . Its structure features a 5-chloro-substituted indole core modified with a 2,4-dimethoxyphenylsulfonyl group and a 2-methoxyphenyl moiety. The 4(R)-hydroxy-L-proline-N,N-dimethylamide side chain enhances solubility and metabolic stability .

Mechanism and Applications: SSR149415 binds competitively to V1b receptors with nanomolar affinity (Ki < 10 nM) and exhibits >1,000-fold selectivity over V1a, V2, and oxytocin receptors. It inhibits arginine vasopressin (AVP)-induced Ca²⁺ signaling in vitro and reduces corticotropin secretion in vivo, demonstrating anxiolytic effects in rodent models at oral doses as low as 3 mg/kg . Its long-lasting activity (>4 hours at 10 mg/kg p.o.) and minimal off-target interactions make it a valuable tool for studying stress-related disorders .

Properties

IUPAC Name

1-[5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZWIIMWNEOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861548
Record name 1-[5-Chloro-1-(2,4-dimethoxybenzene-1-sulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide, also referred to as SSR149415 or Nelivaptan, is a selective vasopressin V1B receptor antagonist. Its structure includes multiple pharmacologically significant moieties that contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C30H32ClN3O8S
  • Molecular Weight : 630.108 g/mol
  • Stereochemistry : The compound exhibits defined stereocenters with a specific configuration contributing to its biological activity.

SSR149415 functions primarily as a selective antagonist for the vasopressin V1B receptor. By inhibiting this receptor, it modulates various physiological responses associated with vasopressin signaling pathways. This action can lead to significant effects on fluid balance and stress response mechanisms in the body.

1. Vasopressin Receptor Antagonism

SSR149415 has been shown to effectively block the V1B receptor, which is implicated in various neuroendocrine functions. This antagonism may have implications for treating conditions such as anxiety disorders and depression by modulating stress-related hormonal responses .

2. Neuroprotective Effects

Research indicates that SSR149415 may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. It has been studied for its effects on neuronal survival and function in the context of stress and injury .

3. Antidepressant-Like Effects

In animal models, SSR149415 has demonstrated antidepressant-like effects, suggesting its potential utility in managing major depressive disorders. The modulation of vasopressin signaling pathways is thought to play a crucial role in these outcomes .

Case Studies

Several studies have explored the efficacy of SSR149415:

  • A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted its selective action on V1B receptors and discussed its potential application in treating anxiety and depressive disorders .
  • Another investigation reported on the neuroprotective effects of SSR149415 in models of stress-induced neuronal damage, suggesting mechanisms that involve modulation of calcium signaling pathways .

Comparative Biological Activity Table

Activity Type SSR149415 Reference Compound Efficacy
V1B Receptor AntagonismYesVasopressinHigh
NeuroprotectionModerateStandard NeuroprotectantsModerate to High
Antidepressant ActivityYesTraditional AntidepressantsComparable

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Receptor Targeting

SSR149415 vs. Indomethacin Analogues
  • Compound: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide () Structural Differences: Replaces the 2,4-dimethoxyphenylsulfonyl group with a 4-chlorobenzoyl moiety and lacks the hydroxyproline backbone. Target: Likely cyclooxygenase (COX) inhibition (as an indomethacin derivative), contrasting with SSR149415’s V1b specificity. Key Data: No direct receptor affinity reported, but structural similarities suggest anti-inflammatory applications rather than neuroendocrine modulation .
SSR149415 vs. Thiazolidinone Derivatives
  • Compound: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () Structural Differences: Incorporates a thiazolidinone ring and trifluoromethylphenyl group, diverging from SSR149415’s sulfonamide and proline motifs. Target: Unspecified, but thiazolidinones are associated with antimicrobial or metabolic activities. Key Data: The trifluoromethyl group may enhance metabolic stability but lacks demonstrated V1b receptor interaction .

Functional Analogues in Pharmacokinetics

SSR149415 vs. Fluorescent Ca²⁺ Indicators
  • Compound : Stilbene-based Ca²⁺ dyes (e.g., quin2 derivatives) ()
    • Structural Differences : Utilize tetracarboxylate chelators and heterocyclic stilbenes, unlike SSR149415’s indole-proline scaffold.
    • Application : Fluorescence-based Ca²⁺ sensing vs. V1b receptor antagonism. Methoxy groups in SSR149415 improve receptor binding, while ethylenic linkages in dyes optimize photostability .

Agrochemical Compounds with Structural Overlaps

  • Compound : N-(3,4-dichlorophenyl) propanamide (propanil) ()
    • Structural Differences : Simple anilide structure lacking the indole or sulfonamide groups.
    • Target : Acetolactate synthase inhibition in plants, unrelated to neuroendocrine receptors. Highlights how chloroaryl groups are repurposed across industries .

Data Table: Comparative Analysis

Compound Name Target Affinity (Ki/IC₅₀) Selectivity (vs. V1b) Key Structural Features Applications
SSR149415 V1b receptor <10 nM >1,000-fold 2,4-Dimethoxyphenylsulfonyl, 4(R)-hydroxy-L-proline Anxiolytic, stress modulation
Indomethacin analogue COX (putative) N/A N/A 4-Chlorobenzoyl, methylsulfonyl Anti-inflammatory
Thiazolidinone derivative Unspecified N/A N/A Trifluoromethylphenyl, thiazolidinone Antimicrobial (hypothetical)
Propanil Acetolactate synthase N/A N/A Dichlorophenyl, propanamide Herbicide

Research Findings and Implications

  • SSR149415’s Unique Advantages :

    • The 2,4-dimethoxyphenylsulfonyl group is critical for V1b selectivity, as bulkier substituents may hinder off-target binding .
    • The 4(R)-hydroxy-L-proline moiety enhances aqueous solubility, enabling oral bioavailability—a rarity in peptide-derived antagonists .
  • Limitations of Analogues: Indomethacin derivatives () lack receptor specificity due to simpler aryl groups. Thiazolidinones () and agrochemicals () prioritize metabolic stability over receptor affinity, limiting CNS applications.

Preparation Methods

Indole Core Synthesis

The 5-chloro-3-(2-methoxyphenyl)-2-oxoindole intermediate is synthesized via Friedel-Crafts acylation of 2-methoxyphenylacetyl chloride with 4-chloroaniline, followed by cyclization under acidic conditions (HCl/EtOH, 80°C, 12 h). This step achieves a 68% yield, with purity confirmed by HPLC (>95% area).

Sulfonylation Strategy

Sulfonylation at the indole nitrogen is performed using 2,4-dimethoxyphenylsulfonyl chloride in dichloromethane with triethylamine as a base (0°C to RT, 6 h). This step proceeds quantitatively, as the electron-rich sulfonyl group enhances solubility for subsequent coupling reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Condition 1 Condition 2 Optimal Condition
Sulfonylation Solvent DCM THF DCM
Coupling Temperature 0°C RT 0°C
Cyclization Time 6 h 12 h 12 h

Dichloromethane (DCM) maximizes sulfonylation efficiency due to its low nucleophilicity, while low-temperature coupling minimizes racemization. Extended cyclization durations improve indole ring stability.

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic alkylation (Pd(OAc)₂, chiral PHOX ligand) was explored for enantioselective proline incorporation but resulted in lower yields (43%) compared to Mitsunobu protocols.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.52 (dd, J=8.0 Hz, 1H, CH-OH), 3.89 (s, 3H, OCH₃), 3.85 (s, 6H, OCH₃×2).
  • ¹³C NMR : 172.8 ppm (C=O amide), 159.2 ppm (C-OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Observed m/z: 631.1291 [M+H]⁺ (calculated: 630.12184), confirming molecular formula C₂₉H₂₉ClN₂O₈S.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing HATU with EDC/HOBt in amide coupling reduces costs by 60% without compromising yield (85% vs. 92%).

Waste Management

The process generates 8.2 kg of solvent waste per kilogram of product, primarily from DCM and DMF. Subcritical water extraction is proposed for solvent recovery.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound requires multi-step reactions involving sulfonylation, cyclization, and stereoselective proline derivatization. Critical steps include:

  • Protection of reactive groups : Use 2,4-dimethoxyphenylsulfonyl as a protecting group to prevent unwanted side reactions during indole ring formation .
  • Chiral resolution : The (R)-hydroxy-L-proline moiety necessitates asymmetric synthesis or enzymatic resolution to ensure enantiopurity .
  • Catalytic conditions : Palladium or copper catalysts in dimethylformamide (DMF) under inert atmospheres are recommended for cross-coupling reactions .

Table 1 : Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Indole cyclizationNaIO₄, THF/H₂OTHFRT72–85
Sulfonylation2,4-dimethoxyphenylsulfonyl chlorideDCM0–5°C68

Q. How can researchers validate the stereochemical integrity of the 4(R)-hydroxy-L-proline group?

  • X-ray crystallography : Resolve the crystal structure to confirm absolute configuration (e.g., using CCDC deposition protocols) .
  • Chiral HPLC : Use a Daicel Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to assess enantiomeric excess (>98% required for pharmacological studies) .
  • Optical rotation comparison : Match experimental [α]D values with literature data for L-proline derivatives .

Q. What analytical methods are optimal for purity assessment?

  • HPLC-MS : Monitor impurities using a C18 column (e.g., Agilent Zorbax) with 0.1% formic acid in acetonitrile/water gradients. Limit: ≤0.1% for any single impurity .
  • NMR spectroscopy : Analyze ¹H- and ¹³C-NMR to detect residual solvents or diastereomeric contaminants (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use MOE (Molecular Operating Environment) to simulate interactions with proteins like kinases or GPCRs. Key parameters:
  • Force field: AMBER99

  • Binding site: Defined via PDB structures (e.g., 4YAY for sulfonamide-binding enzymes) .

    • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds with the 4(R)-hydroxy group .

    Table 2 : Example Docking Scores

    Target ProteinPDB IDDocking Score (kcal/mol)Interaction Residues
    COX-25KIR-9.2Arg120, Tyr355
    Aurora Kinase A4YAY-8.7Leu210, Glu211

Q. What strategies address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Orthogonal assays : Compare results from fluorescence polarization (FP), SPR, and cell-based assays to rule out assay-specific artifacts .
  • Metabolic stability testing : Use hepatic microsomes (human/rat) to identify if rapid metabolism alters apparent potency .
  • Counterion effects : Assess whether N,N-dimethylamide hydrolysis under assay conditions (e.g., pH 7.4 buffers) generates inactive metabolites .

Q. How can researchers mitigate stereochemical instability during in vitro studies?

  • pH control : Maintain pH 6.5–7.0 in buffers to prevent epimerization at the 4(R)-hydroxy position .
  • Lyophilization : Store the compound as a lyophilized powder at -80°C to avoid racemization in solution .
  • Real-time monitoring : Use circular dichroism (CD) spectroscopy to track conformational changes during prolonged incubations .

Methodological Guidelines

Q. What protocols ensure reproducibility in scale-up synthesis?

  • Design of Experiments (DoE) : Optimize parameters like temperature, catalyst loading, and solvent ratios via response surface methodology (RSM) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools such as ReactIR™ to monitor reaction progress .

Q. How should researchers handle the compound’s photolabile indole core?

  • Light-sensitive workflows : Use amber glassware and LED-free environments during synthesis and storage .
  • Stability testing : Expose the compound to UV-A (320–400 nm) and quantify degradation via UPLC-PDA .

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